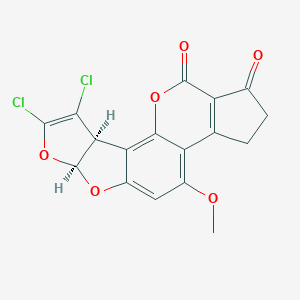
Aflatoxin B1-8,9-dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aflatoxin B1-8,9-dichloride, also known as this compound, is a useful research compound. Its molecular formula is C17H10Cl2O6 and its molecular weight is 381.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Aflatoxins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Toxicological Research
AFB1-8,9-dichloride serves as a critical compound in understanding the mechanisms of aflatoxin-induced toxicity and carcinogenesis. Studies have shown that AFB1 is metabolized to form reactive epoxides that can bind to DNA, leading to mutations and ultimately cancer. The 8,9-dichloride variant is particularly useful in elucidating the specific pathways through which AFB1 exerts its effects on cellular systems.
Case Study: DNA Adduct Formation
Research has demonstrated that AFB1-8,9-dichloride can form DNA adducts similar to those formed by AFB1 itself. For instance, a study involving transgenic mice revealed that exposure to AFB1 resulted in significant levels of DNA damage, with the formation of specific adducts such as AFB1-N7-guanine and AFB1-FAPY being quantified . The ability of AFB1-8,9-dichloride to mimic these interactions makes it an important tool for studying the mutagenic potential of aflatoxins.
Biochemical Studies
AFB1-8,9-dichloride is utilized in biochemical assays to investigate the enzymatic pathways involved in aflatoxin metabolism. Its interactions with various enzymes can provide insights into detoxification processes and the role of glutathione-S-transferases (GSTs) in mitigating aflatoxin toxicity.
Enzymatic Kinetics
In vitro studies have shown that certain species exhibit varying sensitivities to AFB1 metabolism. Ducks, for example, demonstrate a high conversion rate of AFB1 to its dihydrodiol form, which is linked to acute toxicity . The use of AFB1-8,9-dichloride in these studies allows researchers to assess the efficiency of detoxification pathways across different species.
Mutagenicity Studies
AFB1-8,9-dichloride has been pivotal in mutagenicity studies aimed at understanding how structural modifications influence the mutagenic potential of aflatoxins. It has been shown that specific mutations induced by AFB1 are characterized by GC→TA transversions in the p53 gene, a common mutation found in hepatocellular carcinoma (HCC) associated with aflatoxin exposure .
Table 1: Mutational Spectrum Induced by Aflatoxins
| Mutation Type | Frequency | Associated Compound |
|---|---|---|
| GC→TA | High | Aflatoxin B1 |
| GC→AT | Moderate | Aflatoxin B1 |
| Other | Variable | Aflatoxin derivatives |
Potential Therapeutic Applications
While primarily studied for its toxicological implications, there is emerging interest in exploring the therapeutic potential of modified aflatoxins like AFB1-8,9-dichloride. Some derivatives have shown promise as antimicrobial agents due to their ability to disrupt cellular processes in pathogens.
Antimicrobial Activity
Research indicates that certain aflatoxin derivatives can exhibit antibacterial properties by interfering with bacterial DNA synthesis . This opens avenues for developing novel antimicrobial therapies based on structurally modified aflatoxins.
属性
CAS 编号 |
119718-03-5 |
|---|---|
分子式 |
C17H10Cl2O6 |
分子量 |
381.2 g/mol |
IUPAC 名称 |
(3S,7S)-4,5-dichloro-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
InChI |
InChI=1S/C17H10Cl2O6/c1-22-7-4-8-11(12-13(18)15(19)25-17(12)23-8)14-10(7)5-2-3-6(20)9(5)16(21)24-14/h4,12,17H,2-3H2,1H3/t12-,17+/m1/s1 |
InChI 键 |
TWAYMZIMOFMBAE-PXAZEXFGSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(OC4=C1)OC(=C5Cl)Cl |
手性 SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@H]5[C@@H](OC4=C1)OC(=C5Cl)Cl |
规范 SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(OC4=C1)OC(=C5Cl)Cl |
同义词 |
AFB1-8,9-dichloride AFB1Cl2 aflatoxin B1-8,9-dichloride aflatoxin-B1-8,9-dichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















